molecular formula C20H12BrCl2NO2 B2365797 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide CAS No. 329787-19-1

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide

Cat. No. B2365797
CAS RN: 329787-19-1
M. Wt: 449.13
InChI Key: VORFTXUNXYVJSJ-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Synthesis Analysis

This compound is used in the synthesis of Cloxazolam and its metabolites . It is also used in the synthesis of pharmaceutical active molecules .


Molecular Structure Analysis

The crystal structure of this compound has been determined . It is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 575.3±50.0 °C . Its molecular formula is C15H10BrCl2NO2 and it has a molecular weight of 387.06 .

Scientific Research Applications

1. Agricultural and Environmental Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide and its related compounds have been studied for their application in agriculture and environmental safety. A study by Lu, Zhou, and Liu (2004) on the hydrolysis of related compounds like 2-chlorobenzamide (a degradation product of an insecticide) discusses its environmental impact and potential as a carcinogen, emphasizing the importance of understanding these compounds in environmental safety (Lu, Zhou, & Liu, 2004).

2. Synthesis and Structural Characterization

The synthesis and characterization of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide derivatives have been explored for their potential applications in various fields. Studies by Cheng De-ju (2014, 2015) and H. Bi (2014) focused on the synthesis and structural analysis of related compounds, highlighting their potential in various scientific applications, including their role as non-peptide CCR5 antagonists (Cheng De-ju, 2014), (H. Bi, 2014), (Cheng De-ju, 2015).

3. Reactivity and Mechanism Studies

Research has been conducted on the reactivity of compounds closely related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide, providing insights into their chemical behavior. Studies by Martinu and Dailey (2006) on the reactivity of 1-chloro-3-phenyldiazirines, which are similar in structure, offer valuable information on the reaction mechanisms and potential applications in synthetic chemistry (Martinu & Dailey, 2006).

4. Potential Biological Applications

The compound and its derivatives have been explored for potential biological applications. Studies like those by Merlin et al. (1987) on N-(1,1-dimethylpropynyl) benzamide series, which are structurally related, demonstrate their effectiveness in inhibiting mitosis in plant cells, suggesting potential applications in plant biology and agriculture (Merlin et al., 1987).

Safety and Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

While there is ongoing interest in pharmaceutical active molecules, including this compound , specific future directions are not mentioned in the available resources.

properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrCl2NO2/c21-13-7-10-18(24-20(26)12-5-8-14(22)9-6-12)16(11-13)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORFTXUNXYVJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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